molecular formula C14H6Br2O6 B15251849 2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione CAS No. 88318-12-1

2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Cat. No.: B15251849
CAS No.: 88318-12-1
M. Wt: 430.00 g/mol
InChI Key: QDXKSBCYPBVNNG-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two bromine atoms and four hydroxyl groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is used in various applications, including organic electronics and as a precursor for other chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione can be synthesized through the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs).

    Photovoltaics: Employed in the synthesis of materials for organic solar cells.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups enable the compound to participate in redox reactions and form complexes with metal ions. The pathways involved include electron transfer and radical formation, which are crucial for its activity in organic electronics and biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks bromine atoms but has similar hydroxyl groups.

    2,6-Dibromoanthraquinone: Similar bromine substitution but lacks hydroxyl groups.

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Contains amino groups instead of hydroxyl groups.

Uniqueness

2,6-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and properties. This combination makes it particularly useful in applications requiring specific redox behavior and functional group interactions .

Properties

CAS No.

88318-12-1

Molecular Formula

C14H6Br2O6

Molecular Weight

430.00 g/mol

IUPAC Name

2,6-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H6Br2O6/c15-3-1-5(17)7-9(11(3)19)14(22)8-6(18)2-4(16)12(20)10(8)13(7)21/h1-2,17-20H

InChI Key

QDXKSBCYPBVNNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)O)O

Origin of Product

United States

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